molecular formula C15H14O B140433 (S)-(-)-1-(9-Fluorenyl)ethanol CAS No. 151775-20-1

(S)-(-)-1-(9-Fluorenyl)ethanol

Cat. No.: B140433
CAS No.: 151775-20-1
M. Wt: 210.27 g/mol
InChI Key: YSCDFPXLCCWBIS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral alcohol derived from fluorene. It is characterized by the presence of a hydroxyl group attached to the first carbon of the fluorene ring system, making it an important intermediate in organic synthesis. The compound is notable for its optical activity, with the (S)-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1-(9-Fluorenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of (S)-(-)-1-(9-Fluorenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-(-)-1-(9-Fluorenyl)ethanone using oxidizing agents such as pyridinium chlorochromate or Jones reagent.

    Reduction: The compound can be reduced to (S)-(-)-1-(9-Fluorenyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: (S)-(-)-1-(9-Fluorenyl)ethanone

    Reduction: (S)-(-)-1-(9-Fluorenyl)methane

    Substitution: Various substituted fluorenyl derivatives depending on the reagent used.

Scientific Research Applications

(S)-(-)-1-(9-Fluorenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.

    Medicine: this compound is employed in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of chiral catalysts and ligands for asymmetric synthesis, as well as in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(9-Fluorenyl)ethanol involves its interaction with various molecular targets and pathways. As a chiral alcohol, it can participate in stereoselective reactions, influencing the outcome of chemical processes. The hydroxyl group can form hydrogen bonds with other molecules, affecting their reactivity and stability. Additionally, the fluorene moiety provides a rigid framework that can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

(S)-(-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:

    ®-(+)-1-(9-Fluorenyl)ethanol: The enantiomer of this compound, which has different optical activity and may exhibit different reactivity and biological activity.

    9-Fluorenylmethanol: A related compound with a hydroxyl group attached to the methylene carbon of the fluorene ring, which may have different chemical properties and applications.

    9-Fluorenylmethyl chloride: A derivative where the hydroxyl group is replaced by a chlorine atom, used in different synthetic applications.

The uniqueness of this compound lies in its chiral nature and the specific reactivity associated with the (S)-enantiomer, making it a valuable compound in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

(1S)-1-(9H-fluoren-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDFPXLCCWBIS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583341
Record name (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151775-20-1
Record name (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 2
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 3
Reactant of Route 3
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 4
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 5
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-(-)-1-(9-Fluorenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.